molecular formula C8H15BrO B3242680 [(2-Bromoethoxy)methyl]cyclopentane CAS No. 1529732-61-3

[(2-Bromoethoxy)methyl]cyclopentane

Cat. No.: B3242680
CAS No.: 1529732-61-3
M. Wt: 207.11
InChI Key: VSBOBNVCPDVDBX-UHFFFAOYSA-N
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Description

[(2-Bromoethoxy)methyl]cyclopentane is an organic compound with the molecular formula C8H15BrO It consists of a cyclopentane ring substituted with a (2-bromoethoxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromoethoxy)methyl]cyclopentane typically involves the reaction of cyclopentane with (2-bromoethoxy)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

[(2-Bromoethoxy)methyl]cyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or THF.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of ethers, amines, or alcohols.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

[(2-Bromoethoxy)methyl]cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Bromoethoxy)methyl]cyclopentane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The cyclopentane ring provides structural stability, while the (2-bromoethoxy)methyl group can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Bromoethoxy)methyl]cyclopentane is unique due to its specific substitution pattern and the presence of both a cyclopentane ring and a (2-bromoethoxy)methyl group. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-bromoethoxymethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c9-5-6-10-7-8-3-1-2-4-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBOBNVCPDVDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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